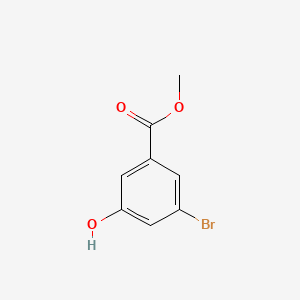

Methyl 3-bromo-5-hydroxybenzoate

Description

The exact mass of the compound Methyl 3-bromo-5-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromo-5-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTBWIIGEJIUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192810-12-1 | |

| Record name | Methyl 3-bromo-5-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-bromo-5-hydroxybenzoate CAS number 192810-12-1 properties

An In-depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate

Abstract

Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is a trifunctional aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a methyl ester, a bromine atom, and a phenolic hydroxyl group, provides three distinct points for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and its applications as a key building block in modern drug discovery programs. Safety and handling protocols are also provided for researchers and chemical professionals.

Core Physicochemical & Spectroscopic Properties

Methyl 3-bromo-5-hydroxybenzoate is a white to pale yellow crystalline solid at room temperature.[1] Its structural attributes and physical properties are summarized in the table below. The meta-substituted bromine and hydroxyl groups create a unique electronic environment, influencing the reactivity of the aromatic ring and the acidity of the phenol.

Table 1: Physicochemical Properties of Methyl 3-bromo-5-hydroxybenzoate

| Property | Value | Source(s) |

| CAS Number | 192810-12-1 | [2][3][4][5][6] |

| Molecular Formula | C₈H₇BrO₃ | [2][4][5][7] |

| Molecular Weight | 231.04 g/mol | [2][4][5] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 124-135 °C | [1][4][8][9] |

| Boiling Point (Predicted) | 331.3 ± 22.0 °C at 760 mmHg | [4][9] |

| Density (Predicted) | 1.628 g/cm³ | [3] |

| pKa (Predicted) | 8.19 ± 0.10 | [4] |

| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, Methanol | [1][6] |

| LogP (Predicted) | 1.94 - 2.5 | [3][9][10] |

| SMILES | COC(=O)C1=CC(=CC(=C1)Br)O | [5][10] |

| InChI Key | KRTBWIIGEJIUSA-UHFFFAOYSA-N | [7][11] |

Spectroscopic Data

-

Mass Spectrometry: Analysis of a sample synthesized via the protocol described below showed an LCMS-ESI (m/z) peak at 232.9 [M+H]⁺, which corresponds to the calculated molecular weight of 231.04.[2]

Researchers should perform their own full characterization (NMR, IR, MS) upon synthesis or acquisition to confirm identity and purity.

Synthesis Protocol: Fischer-Speier Esterification

The most common and straightforward synthesis of Methyl 3-bromo-5-hydroxybenzoate is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid. The following protocol is adapted from established methods.[2]

Materials and Reagents

-

3-Bromo-5-hydroxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (MeOH) (approx. 5 mL per gram of acid)

-

Acetyl Chloride (AcCl) (1.4 eq)

-

Ethyl Acetate (EA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Step-by-Step Experimental Procedure

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-hydroxybenzoic acid (e.g., 2.0 g, 9.2 mmol).

-

Dissolution: Add anhydrous methanol (10 mL) to the flask and cool the resulting slurry to 0 °C in an ice bath.

-

Inert Atmosphere: Purge the flask with nitrogen gas.

-

Acid Catalyst Addition: Slowly add acetyl chloride (e.g., 912 μL, 12.9 mmol) dropwise to the stirring mixture at 0 °C. Note: Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which serves as the catalyst.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LCMS.

-

Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Workup - Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Repeat until effervescence ceases.

-

Workup - Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid is often of high purity (typically >97%).[1][2] If necessary, it can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: Orthogonal reactivity of Methyl 3-bromo-5-hydroxybenzoate.

Applications in Drug Discovery

The structural motifs derived from Methyl 3-bromo-5-hydroxybenzoate are present in numerous biologically active compounds. It serves as a key intermediate for synthesizing molecules targeting a range of diseases.

-

Glucokinase (GK) Activators: GK is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for Type 2 diabetes. [12]This building block has been utilized in the synthesis of novel GK activators, where the core phenyl ring serves as a scaffold to position key pharmacophoric elements for enzyme binding. [1][13]

-

Complement Factor D Inhibitors: Factor D is a serine protease that is essential for the alternative complement pathway, a component of the innate immune system. [14]Dysregulation of this pathway is implicated in diseases like age-related macular degeneration and paroxysmal nocturnal hemoglobinuria. [14][15]Methyl 3-bromo-5-hydroxybenzoate is a documented starting material for developing potent and selective small-molecule inhibitors of Factor D, highlighting its value in creating therapies for inflammatory and autoimmune disorders. [1][15]

Safety and Handling

Methyl 3-bromo-5-hydroxybenzoate is a hazardous chemical and must be handled with appropriate precautions by trained personnel in a laboratory setting. [3]

-

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4). [3] * H315: Causes skin irritation (Skin corrosion/irritation - Category 2). [3] * H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A). [3] * H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3). [3]

-

-

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3][5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [3][5] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3][5] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][5]

-

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat. [3]* Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. [4][16]Recommended storage is at room temperature. [4][13]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [3]

Conclusion

Methyl 3-bromo-5-hydroxybenzoate is more than just a chemical intermediate; it is a versatile and enabling tool for medicinal chemists. Its trifunctional nature allows for the systematic and logical exploration of chemical space, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. From its straightforward synthesis to its predictable reactivity, this compound represents a reliable and valuable building block for the discovery of next-generation therapeutics.

References

-

Protheragen. Methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]

- Pfefferkorn, J. A., et al. Discovery, synthesis and biological evaluation of novel glucokinase activators. Bioorganic & Medicinal Chemistry Letters.

-

AA Blocks. 192810-12-1 | methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]

-

Rhenium Shop. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals. [Online] Available at: [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Online] Available at: [Link](Note: This is an isomer, used for general property comparison).

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Online] Available at: [Link]

-

Anax Laboratories. 192810-12-1 | methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]

- Pfefferkorn, J. A., et al. Designing glucokinase activators with reduced hypoglycemia risk... MedChemComm, 2015, 6, 1563-1579.

- Cumin, F., et al. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. Journal of Medicinal Chemistry, 2019, 62(9), 4656-4668.

-

AA Blocks. Methyl 3-bromo-5-hydroxybenzoate. [Online] Available at: [Link]

- Gauthier, D. R., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... RSC Advances, 2024.

-

PubChemLite. Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3). [Online] Available at: [Link]

- Schubart, A., et al. Small-molecule factor D inhibitors targeting the alternative complement pathway. Nature Chemical Biology, 2016, 12, 1078–1083.

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 7. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. aablocks.com [aablocks.com]

- 10. PubChemLite - Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 11. rsc.org [rsc.org]

- 12. Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Discovery, synthesis and biological evaluation of novel glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-bromo-5-hydroxybenzoate

This guide provides a comprehensive overview of the melting and boiling points of methyl 3-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for the accurate determination of these fundamental physical properties. Emphasis is placed on experimental integrity, data interpretation, and the causality behind procedural choices to ensure reliable and reproducible results.

Introduction: The Significance of Physical Constants in Drug Development

Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is a substituted aromatic ester that serves as a versatile building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The precise determination of its physical properties, such as melting and boiling points, is not merely a matter of routine characterization. Instead, it forms the bedrock of process development, quality control, and formulation.

The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range often points to the presence of impurities. For drug development professionals, this parameter is critical for:

-

Purity Assessment: Tracking the effectiveness of purification steps (e.g., crystallization, chromatography).

-

Polymorph Screening: Identifying different crystalline forms of a compound, which can have profound effects on solubility, bioavailability, and stability.

-

Compound Identification: Confirming the identity of a synthesized compound by comparing its melting point to literature values.

The boiling point, particularly for a compound that may be distilled during purification, is essential for defining the operational parameters of manufacturing processes. It dictates the temperature and pressure conditions required for efficient and safe distillation, preventing thermal decomposition and ensuring product integrity.

This guide will delve into the established physical constants of methyl 3-bromo-5-hydroxybenzoate and provide detailed, validated protocols for their experimental determination.

Physicochemical Properties of Methyl 3-bromo-5-hydroxybenzoate

The physical properties of methyl 3-bromo-5-hydroxybenzoate are summarized in the table below. It is important to note the variability in the reported melting points, which can arise from differences in sample purity or the analytical method employed.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | , , |

| Molecular Weight | 231.04 g/mol | , |

| Appearance | White to pale yellow solid | |

| Melting Point | 124-126 °C | |

| 133 °C | ||

| 130-135 °C | ||

| Boiling Point | 331.3 ± 22.0 °C (Predicted) |

The reported boiling point is a computationally predicted value. Experimental determination is recommended for process validation, though the high predicted temperature suggests that the compound may be susceptible to decomposition at atmospheric pressure. Therefore, vacuum distillation and micro-boiling point determination methods are advisable.

Experimental Determination of Melting Point

The determination of a melting point range is a fundamental technique in chemical analysis. The protocol described here is a self-validating system that incorporates best practices for ensuring accuracy and reliability, suitable for a pharmaceutical quality control environment.

Principle of Melting Point Determination

A pure, crystalline solid has a characteristic and sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed (onset) to the temperature at which the entire solid phase has transitioned to liquid (clear point).

Apparatus and Materials

-

Melting Point Apparatus: A modern digital apparatus with controlled heating rates and a magnified viewing port is recommended (e.g., Mettler Toledo MP series or similar).

-

Capillary Tubes: Standard borosilicate glass capillary tubes, sealed at one end.

-

Reference Standards: Certified reference standards with known melting points spanning the expected range of the sample (e.g., vanillin, acetanilide, caffeine).[1]

-

Mortar and Pestle: For grinding crystalline samples to a fine powder.

-

Spatula

Apparatus Validation and Calibration

To ensure the trustworthiness of the results, the melting point apparatus must be calibrated and validated periodically.[2]

-

Calibration: The accuracy of the instrument's temperature sensor is verified using certified reference standards with sharp, well-defined melting points.[3][4] The observed melting points of the standards should fall within the certified range. Any deviation necessitates recalibration according to the manufacturer's instructions.

-

Validation: The overall performance of the instrument is validated to ensure it consistently produces accurate results under normal operating conditions.[2] This includes verifying the accuracy of the heating rate and the precision of repeated measurements.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of methyl 3-bromo-5-hydroxybenzoate is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine, homogeneous powder using a clean mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.[5] Invert the tube and tap the sealed end on a hard surface to tightly pack the sample at the bottom.

-

-

Preliminary (Rapid) Determination:

-

Set the melting point apparatus to a rapid heating rate (e.g., 10-20 °C/min).

-

Insert the capillary tube into the heating block.

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and allows for a more precise determination in the subsequent step.

-

-

Accurate (Slow) Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.[4]

-

Prepare a fresh capillary with the sample.

-

Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point and the heating rate to a slow 1-2 °C/min.[4][5] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

-

Insert the capillary and start the heating program.

-

Carefully observe the sample through the magnified viewing port.

-

Record the onset temperature (T1): The temperature at which the first droplet of liquid becomes visible.

-

Record the clear point temperature (T2): The temperature at which the last solid particle melts, and the sample is completely liquid.

-

The melting point is reported as the range T1 - T2.

-

Perform the determination in triplicate to ensure reproducibility. The results should be in close agreement.

-

Experimental Workflow Diagram

Caption: Workflow for micro-boiling point determination.

Conclusion

The accurate determination of the melting and boiling points of methyl 3-bromo-5-hydroxybenzoate is a critical aspect of its use in research and pharmaceutical development. The protocols outlined in this guide emphasize the importance of meticulous sample preparation, apparatus calibration, and controlled experimental conditions to yield trustworthy and reproducible data. By understanding the principles behind these fundamental techniques, scientists can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective medicines.

References

-

Pharma Times Official. (2025, May 1). Validation and Calibration of Melting Point Instruments. [Link]

-

SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination. [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

-

Protheragen. Methyl 3-bromo-5-hydroxybenzoate. [Link]

-

Pharmaceutical Information. (2024, April 27). SOP for Operation Procedure for Melting Point Apparatus. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

chemconnections.org. Boiling Point Determination. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. [Link]

-

PharmaJia. SOP for Melting point Apparatus. [Link]

-

Mettler Toledo. Melting Point performance verification kit. [Link]

-

HinoTek. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

-

ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. [Link]

-

Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

-

Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE. [Link]

-

PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzaldehyde. [Link]

-

Amerigo Scientific. Methyl 3-Bromo-5-hydroxybenzoate. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 3-bromo-5-hydroxybenzoate in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of methyl 3-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. While quantitative solubility data for this specific compound is not extensively published, this document synthesizes fundamental principles of solubility, predictive models, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for its application. We will explore the theoretical underpinnings of solubility, predict the compound's behavior in a range of common organic solvents, and provide a detailed methodology for the experimental determination of its solubility.

Introduction: The Significance of Solubility in Pharmaceutical Development

Methyl 3-bromo-5-hydroxybenzoate is a versatile building block in medicinal chemistry, valued for its trifunctional nature which allows for sequential and site-specific modifications. The hydroxyl, bromo, and methyl ester groups provide orthogonal handles for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility of methyl 3-bromo-5-hydroxybenzoate in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on reaction conditions, purification strategies, and formulation development. This guide aims to provide a comprehensive resource on this topic, grounded in scientific principles and practical laboratory applications.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between the solute (methyl 3-bromo-5-hydroxybenzoate) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The solubility of methyl 3-bromo-5-hydroxybenzoate is governed by the interplay of its three functional groups:

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It will favorably interact with polar, protic solvents such as alcohols.

-

Bromo Group (-Br): The bromine atom introduces a degree of polarity and contributes to dipole-dipole interactions.

-

Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. It also contributes to the overall size and shape of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and will engage in van der Waals forces and potentially π-π stacking interactions with aromatic solvents.

The overall solubility of methyl 3-bromo-5-hydroxybenzoate in a particular solvent will be a net result of these competing interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] This model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding.

Qualitative and Predicted Solubility of Methyl 3-bromo-5-hydroxybenzoate

Direct, quantitative solubility data for methyl 3-bromo-5-hydroxybenzoate in a wide array of organic solvents is sparse in publicly available literature. However, based on its chemical structure and some available information, a qualitative and predictive solubility profile can be constructed. One source explicitly states that the compound is "readily soluble in polar organic solvents" such as DMSO, DMF, and methanol, and "slightly soluble in water".[6]

The following table summarizes the expected solubility based on these principles and the known properties of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the hydroxyl and ester groups.[6] |

| Ethanol | Polar Protic | High | Similar to methanol, with favorable hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions and hydrogen bond accepting capabilities.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar interactions and hydrogen bond accepting capabilities.[6] |

| Acetone | Polar Aprotic | Moderate to High | Good polar interactions, but less effective at hydrogen bonding than protic solvents. |

| Ethyl Acetate | Moderately Polar | Moderate | Ester-ester interactions are possible, but overall polarity is lower than alcohols or aprotic dipolar solvents. |

| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | Primarily dipole-dipole interactions. |

| Chloroform | Moderately Polar | Low to Moderate | Similar to DCM. |

| Toluene | Nonpolar Aromatic | Low | Some π-π stacking interactions with the benzene ring, but insufficient to overcome the polar functional groups. |

| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to dissolve the polar solute. |

| Water | Polar Protic | Slightly Soluble | The presence of polar functional groups allows for some interaction with water, but the nonpolar aromatic ring and bromo group limit overall solubility.[6][7][8][9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise quantitative solubility data, direct experimental measurement is essential. The following protocol outlines a reliable method for determining the solubility of methyl 3-bromo-5-hydroxybenzoate in various organic solvents.

Materials and Equipment

-

Methyl 3-bromo-5-hydroxybenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Key factors influencing the solubility of Methyl 3-bromo-5-hydroxybenzoate.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. [10][11]* Pressure: For solid solutes in liquid solvents, pressure has a negligible effect on solubility.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of methyl 3-bromo-5-hydroxybenzoate in a wide range of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. By applying the principles of intermolecular forces and leveraging predictive models like Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocol provided herein empowers scientists to determine precise solubility data tailored to their specific needs. A thorough understanding of the solubility of this important pharmaceutical intermediate is crucial for optimizing synthetic routes, developing effective purification strategies, and ultimately, advancing the drug development process.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link]

-

Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature. MDPI. Available at: [Link]

-

Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermodynamics at Melting Temperature. OUCI. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Available at: [Link]

-

Gas-liquid chromatographic study of the thermodynamics of solution of some aromatic compounds. III. Solutions and associative in. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Available at: [Link]

-

Introduction to the Hansen Solubility Parameters 5381 2019. YouTube. Available at: [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Available at: [Link]

-

Sodium Benzoate. Available at: [Link]

-

Consideration of Hansen Solubility Parameters. Part 3. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]

- 7. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 9. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Enthalpy-Entropy Compensation Effect in Saturated Solutions on an Example of Polynuclear Aromatics According to Thermod… [ouci.dntb.gov.ua]

A Comprehensive Spectroscopic Guide to Methyl 3-bromo-5-hydroxybenzoate: An In-depth Analysis of 1H and 13C NMR Data

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-bromo-5-hydroxybenzoate (CAS No: 192810-12-1).[1][2][3][4][5][6][7] As a Senior Application Scientist, the following sections are designed to offer not just the spectral data itself, but a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling constants. This guide will serve as a valuable resource for chemists involved in the synthesis, purification, and characterization of this and related substituted aromatic compounds.

Introduction to Methyl 3-bromo-5-hydroxybenzoate

Methyl 3-bromo-5-hydroxybenzoate is a substituted aromatic ester with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[4][5] It is a solid with a melting point of 133 °C.[4] The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester group on the benzene ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of Methyl 3-bromo-5-hydroxybenzoate, offering a logical and experience-based interpretation of the spectral features.

Predicted ¹H NMR Spectral Data

The following ¹H NMR data is predicted based on established principles of substituent effects on aromatic systems. The spectrum is assumed to be recorded in deuterochloroform (CDCl₃), a common solvent for NMR analysis.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | t (triplet) | 1H | H-4 |

| ~7.45 | t (triplet) | 1H | H-6 |

| ~7.15 | t (triplet) | 1H | H-2 |

| ~5.50 | s (singlet) | 1H | -OH |

| 3.90 | s (singlet) | 3H | -OCH₃ |

Analysis and Rationale for ¹H NMR Assignments

The aromatic region of the ¹H NMR spectrum of Methyl 3-bromo-5-hydroxybenzoate is expected to show three distinct signals for the three aromatic protons. The substitution pattern (1,3,5-) dictates that the aromatic protons will appear as triplets due to meta-coupling.

-

Aromatic Protons (H-2, H-4, H-6):

-

The chemical shifts of aromatic protons are significantly influenced by the electronic nature of the substituents on the benzene ring. The hydroxyl group (-OH) is an electron-donating group (EDG) which tends to shield the protons (shift to a lower ppm value), particularly at the ortho and para positions. Conversely, the bromine atom (-Br) and the methyl ester (-COOCH₃) are electron-withdrawing groups (EWGs) that deshield the protons (shift to a higher ppm value).

-

H-4: This proton is situated between two electron-withdrawing groups (-Br and -COOCH₃), leading to the most deshielded signal, predicted to be around 7.65 ppm.

-

H-6: This proton is ortho to the bromine atom and meta to the hydroxyl and methyl ester groups. The deshielding effect of the bromine atom is expected to be significant, placing this signal around 7.45 ppm.

-

H-2: This proton is ortho to both the hydroxyl and methyl ester groups. The shielding effect of the hydroxyl group will counteract the deshielding from the methyl ester, resulting in the most shielded aromatic proton signal, predicted around 7.15 ppm.

-

Multiplicity: Due to the 1,3,5-substitution pattern, each aromatic proton is meta-coupled to the other two. This will result in a triplet multiplicity for each signal, with a small coupling constant (J) typically in the range of 2-3 Hz.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet, and in this prediction, it is placed at approximately 5.50 ppm.

-

-

Methyl Protons (-OCH₃):

-

The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom deshields these protons, and their chemical shift is anticipated to be around 3.90 ppm.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for Methyl 3-bromo-5-hydroxybenzoate in CDCl₃ is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O |

| ~156.0 | C-5 |

| ~133.0 | C-1 |

| ~125.0 | C-3 |

| ~123.5 | C-6 |

| ~119.0 | C-4 |

| ~115.0 | C-2 |

| ~52.5 | -OCH₃ |

Analysis and Rationale for ¹³C NMR Assignments

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O):

-

The carbon of the carbonyl group in the methyl ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its chemical shift is predicted to be the furthest downfield, around 165.5 ppm.

-

-

Aromatic Carbons (C-1 to C-6):

-

C-5 (attached to -OH): The hydroxyl group strongly shields the attached carbon atom, but the effect is a large downfield shift for the carbon directly attached to the oxygen. Therefore, C-5 is predicted to be significantly downfield, around 156.0 ppm.

-

C-1 (attached to -COOCH₃): The carbon attached to the ester group will be deshielded and is predicted to appear around 133.0 ppm.

-

C-3 (attached to -Br): The carbon atom bonded to the electronegative bromine atom will be deshielded, with a predicted chemical shift of approximately 125.0 ppm.

-

The remaining aromatic carbons (C-2, C-4, C-6) will have chemical shifts influenced by the combined effects of the three substituents. Their predicted assignments are based on established additive models for substituted benzenes.

-

-

Methyl Carbon (-OCH₃):

-

The carbon of the methyl group is attached to an electronegative oxygen atom, which deshields it. This signal is expected to appear around 52.5 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 3-bromo-5-hydroxybenzoate, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 3-bromo-5-hydroxybenzoate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the sample temperature to 298 K (25 °C).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

-

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of Methyl 3-bromo-5-hydroxybenzoate with the atom numbering used for the NMR assignments.

Caption: Molecular structure of Methyl 3-bromo-5-hydroxybenzoate with atom numbering for NMR assignments.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 3-bromo-5-hydroxybenzoate. The predicted chemical shifts, multiplicities, and assignments have been rationalized based on established principles of NMR spectroscopy and the electronic effects of the substituents. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data. A thorough understanding of the NMR characteristics of this molecule is crucial for its effective use in research and development, ensuring its identity, purity, and facilitating the characterization of its downstream products.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Chemsrc. (2025). METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 2. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 3. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

- 4. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 5. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 6. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 7. aablocks.com [aablocks.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-bromo-5-hydroxybenzoate

Introduction

Methyl 3-bromo-5-hydroxybenzoate is a versatile building block in medicinal chemistry and drug development, finding application as an intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its trifunctionalized aromatic ring system offers multiple points for chemical modification, making it a valuable scaffold for structure-activity relationship (SAR) studies. Accurate and comprehensive characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing sensitive and specific information on molecular weight and structure.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-bromo-5-hydroxybenzoate. It is intended for researchers, scientists, and drug development professionals who seek to develop robust analytical methods for the characterization of this and structurally related compounds. This guide will delve into the critical aspects of sample preparation, ionization source selection, and the interpretation of mass spectra, with a focus on the predicted fragmentation pathways under collision-induced dissociation (CID).

Chemical Properties of Methyl 3-bromo-5-hydroxybenzoate

A thorough understanding of the physicochemical properties of Methyl 3-bromo-5-hydroxybenzoate is essential for developing an effective mass spectrometry-based analytical method.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Monoisotopic Mass | 229.95786 Da | [3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 124-126 °C | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO, DMF, methanol | [1] |

The presence of a phenolic hydroxyl group and a methyl ester functionality imparts a degree of polarity to the molecule, making it amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). The bromine atom introduces a characteristic isotopic pattern that is readily observable in the mass spectrum, providing a key signature for the presence of this halogen.

Recommended Sample Preparation Protocol

The quality of the mass spectrometric data is intrinsically linked to the sample preparation protocol. For the analysis of Methyl 3-bromo-5-hydroxybenzoate, the following procedure is recommended:

-

Standard Solution Preparation:

-

Accurately weigh approximately 1-5 mg of Methyl 3-bromo-5-hydroxybenzoate.

-

Dissolve the compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a stock solution of 1 mg/mL. The choice of solvent should be compatible with the intended chromatographic conditions.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., in the range of 1 ng/mL to 1 µg/mL).

-

-

Sample Matrix Considerations:

-

For the analysis of the compound in complex matrices (e.g., reaction mixtures, biological fluids), a sample cleanup and extraction step is crucial to minimize matrix effects and enhance analytical sensitivity.

-

Solid-phase extraction (SPE) with a reverse-phase sorbent (e.g., C18) is a recommended approach for extracting Methyl 3-bromo-5-hydroxybenzoate from aqueous matrices.

-

Liquid-liquid extraction (LLE) using a water-immiscible organic solvent (e.g., ethyl acetate) can also be employed.

-

-

Final Sample Preparation for LC-MS Analysis:

-

The final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions of the liquid chromatography method. This prevents peak distortion and ensures optimal chromatographic performance.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.

-

Ionization Source Selection: A Critical Choice

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of Methyl 3-bromo-5-hydroxybenzoate. The two most common atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of the polar hydroxyl and ester groups, ESI is the preferred ionization method for Methyl 3-bromo-5-hydroxybenzoate. ESI can be operated in both positive and negative ion modes.

-

Positive Ion Mode (+ESI): In positive ion mode, the analyte molecule typically gains a proton to form the protonated molecule, [M+H]⁺. For Methyl 3-bromo-5-hydroxybenzoate, this would correspond to an m/z of approximately 231.96 (for the ⁷⁹Br isotope) and 233.96 (for the ⁸¹Br isotope). Indeed, the observation of a [M+H]⁺ ion at m/z 232.9 has been reported in the literature, confirming the suitability of this mode.[4]

-

Negative Ion Mode (-ESI): Due to the acidic nature of the phenolic hydroxyl group, deprotonation can readily occur in the negative ion mode to form the deprotonated molecule, [M-H]⁻. This would result in ions at m/z 228.95 and 230.95. For many phenolic compounds, negative ion mode offers enhanced sensitivity.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI. While ESI is the primary recommendation, APCI could be a viable alternative. In APCI, ionization occurs in the gas phase through ion-molecule reactions. Similar to ESI, both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions can be formed.

Recommendation: For routine analysis of Methyl 3-bromo-5-hydroxybenzoate, Electrospray Ionization (ESI) is the recommended technique due to the polar nature of the molecule. It is advisable to screen both positive and negative ion modes to determine which provides the optimal sensitivity and signal-to-noise ratio.

Caption: Experimental workflow for the LC-MS analysis of Methyl 3-bromo-5-hydroxybenzoate.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Positive Ion Mode Fragmentation (+ESI)

The protonated molecule [M+H]⁺ (m/z 231.96/233.96) is expected to be the precursor ion for CID. The primary fragmentation pathways are likely to involve the loss of small neutral molecules from the ester group.

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the loss of methanol (32 Da). This would result in the formation of a brominated benzoyl cation at m/z 199.93/201.93.

-

Loss of Formaldehyde (CH₂O): Another possible fragmentation is the loss of formaldehyde (30 Da) from the protonated ester, leading to an ion at m/z 201.95/203.95.

-

Loss of Carbon Monoxide (CO): Following the initial loss of methanol, the resulting benzoyl cation can further fragment by losing carbon monoxide (28 Da) to produce a brominated phenyl cation at m/z 171.92/173.92.

Caption: Predicted positive ion fragmentation of Methyl 3-bromo-5-hydroxybenzoate.

Negative Ion Mode Fragmentation (-ESI)

The deprotonated molecule [M-H]⁻ (m/z 228.95/230.95) will be the precursor ion in the negative ion mode. The fragmentation is expected to be dominated by the loss of the methyl group and decarboxylation.

-

Loss of Methyl Radical (•CH₃): The loss of a methyl radical (15 Da) from the deprotonated molecule would result in a carboxylate anion at m/z 213.92/215.92.

-

Decarboxylation (Loss of CO₂): A major fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (44 Da). This would lead to the formation of a brominated phenoxide ion at m/z 184.94/186.94.

Caption: Predicted negative ion fragmentation of Methyl 3-bromo-5-hydroxybenzoate.

Hypothetical Experimental Protocol for LC-MS/MS Analysis

The following is a representative, step-by-step protocol for the analysis of Methyl 3-bromo-5-hydroxybenzoate using a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap).

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and negative modes should be evaluated.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Desolvation Temperature: 350-450 °C.

-

-

MS/MS Parameters (for fragmentation analysis):

-

Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ions.

-

Collision Gas: Argon.

-

Collision Energy: Optimize the collision energy (e.g., by ramping from 10-40 eV) to achieve optimal fragmentation.

-

Data Interpretation and Troubleshooting

Expected Data:

-

Full Scan MS: The full scan mass spectrum should show the characteristic isotopic pattern of a bromine-containing compound for the molecular ion ([M+H]⁺ or [M-H]⁻), with two peaks of nearly equal intensity separated by approximately 2 m/z units.

-

MS/MS: The product ion spectrum should contain the fragment ions predicted in the fragmentation pathways section.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| No or Low Signal | Improper ionization source settings, sample degradation, incorrect mobile phase pH. | Optimize source parameters, check sample stability, ensure mobile phase pH is appropriate for the chosen ionization mode. |

| Poor Peak Shape | Incompatible injection solvent, column overloading, secondary interactions with the column. | Ensure the injection solvent matches the initial mobile phase, inject a lower concentration, consider a different column chemistry. |

| High Background Noise | Contaminated solvent or LC system, improper source settings. | Use high-purity solvents, clean the LC system and ion source. |

| In-source Fragmentation | High source temperature or capillary voltage. | Reduce the source temperature and/or capillary voltage. |

Conclusion

The mass spectrometric analysis of Methyl 3-bromo-5-hydroxybenzoate is a critical component of its use in research and drug development. By leveraging the principles of electrospray ionization and collision-induced dissociation, detailed structural information can be obtained with high sensitivity and specificity. This guide provides a comprehensive framework for developing and implementing robust analytical methods for this important chemical entity. While the fragmentation pathways presented are predictive, they offer a solid foundation for the interpretation of experimental data. As with any analytical method development, optimization of the parameters for the specific instrumentation being used is essential for achieving the best results.

References

-

Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. [Link]

-

PubChemLite. Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3). [Link]

-

NIST. Benzoic acid, 3-hydroxy-, methyl ester. [Link]

Sources

- 1. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]

- 2. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

- 3. PubChemLite - Methyl 3-bromo-5-hydroxybenzoate (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

- 4. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-bromo-5-hydroxybenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles, experimental protocols, and spectral interpretation of Methyl 3-bromo-5-hydroxybenzoate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document details the correlation between the molecule's structural features and its characteristic infrared absorption bands. We present field-proven methodologies for sample preparation, including the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR), explaining the scientific rationale behind each critical step. A detailed analysis of the vibrational modes, supported by authoritative references, offers a robust framework for the structural elucidation and quality assessment of this important chemical intermediate.

Introduction: The Molecule and the Method

Methyl 3-bromo-5-hydroxybenzoate (CAS: 192810-12-1) is a trisubstituted benzene derivative incorporating three key functional groups: a phenolic hydroxyl (-OH), a methyl ester (-COOCH₃), and a bromine atom (-Br).[1][2][3] This specific arrangement of electron-withdrawing and electron-donating groups on the aromatic ring makes it a valuable building block in medicinal chemistry and organic synthesis.[2][3]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present, making the resulting IR spectrum a unique molecular "fingerprint".[5][6] This guide will dissect the IR spectrum of Methyl 3-bromo-5-hydroxybenzoate, providing the necessary protocols and interpretative logic to leverage this technique for identification and characterization.

Molecular Structure and Predicted Vibrational Frequencies

The utility of IR spectroscopy lies in its ability to identify the functional groups within a molecule. The structure of Methyl 3-bromo-5-hydroxybenzoate presents several distinct vibrational units that give rise to characteristic absorption bands.

Caption: Molecular structure of Methyl 3-bromo-5-hydroxybenzoate.

Based on its structure, we can anticipate the following key IR absorptions:

-

O–H (Phenol) Stretch: A strong, broad absorption is expected in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[7][8]

-

C–H (Aromatic) Stretch: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp² hybridized.[9][10][11]

-

C–H (Aliphatic) Stretch: The methyl group of the ester will produce medium to strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[9][12]

-

C=O (Ester) Stretch: A very strong, sharp absorption is expected for the carbonyl group. For aromatic esters, this band typically appears in the 1730-1715 cm⁻¹ range due to conjugation with the benzene ring, which lowers the frequency compared to saturated esters.[12][13][14]

-

C=C (Aromatic) Stretch: The benzene ring itself gives rise to several characteristic, sharp absorptions of variable intensity in the 1600-1450 cm⁻¹ region.[10][15][16]

-

C–O (Ester) Stretches: Esters exhibit two C-O stretching bands. A strong, asymmetric C-C-O stretch is expected between 1300-1200 cm⁻¹ and a symmetric O-C-C stretch between 1150-1000 cm⁻¹.[12][13][17]

-

C–Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong absorption in the fingerprint region, typically between 690-515 cm⁻¹.[9][12]

Experimental Protocols for Spectrum Acquisition

The quality of an IR spectrum is critically dependent on proper sample preparation. As Methyl 3-bromo-5-hydroxybenzoate is a solid at room temperature[2], two primary methods are recommended: the KBr pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: The KBr Pellet Transmission Method

This classic technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[5]

Causality: The goal is to create an optically clear disc where the analyte is present in a low enough concentration and small enough particle size to allow infrared light to pass through without excessive scattering, which would distort the spectrum.[5][18] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a transparent sheet under pressure.[19]

Step-by-Step Methodology:

-

Material Preparation (The Dryness Imperative):

-

Place spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove adsorbed water.[5] Water exhibits a very strong, broad O-H stretch (~3400 cm⁻¹) and a H-O-H bending vibration (~1630 cm⁻¹), which can obscure sample signals.[18]

-

Store the dried KBr in a desiccator until use.

-

Gently warm the agate mortar, pestle, and die set components under a heat lamp or in a low-temperature oven to drive off surface moisture.[18] Allow them to cool to room temperature in a desiccator.

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of Methyl 3-bromo-5-hydroxybenzoate and place it into the agate mortar.

-

Grind the sample into a fine, consistent powder. This step is crucial to reduce light scattering.

-

Add ~150-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The ideal sample concentration is 0.1% to 1.0%.[5][20]

-

-

Pellet Pressing:

-

Carefully transfer a portion of the mixture into the pellet die sleeve.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually up to approximately 8-10 metric tons for a standard 13 mm die.[18][21]

-

Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[18] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a higher quality pellet.[5]

-

-

Spectrum Acquisition:

-

Carefully remove the transparent or translucent pellet from the die.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum and ratio it against the background to generate the final absorbance or transmittance spectrum.

-

Sources

- 1. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 3-bromo-5-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]

- 3. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 19. shimadzu.com [shimadzu.com]

- 20. m.youtube.com [m.youtube.com]

- 21. pelletpressdiesets.com [pelletpressdiesets.com]

An In-Depth Technical Guide to Methyl 3-bromo-5-hydroxybenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: The Unseen Architect in Medicinal Chemistry

In the vast landscape of organic chemistry, certain molecules, while not household names, serve as the silent, indispensable architects in the construction of complex and life-altering pharmaceuticals. Methyl 3-bromo-5-hydroxybenzoate is one such molecule. This guide provides an in-depth technical exploration of this versatile building block, intended for researchers, scientists, and professionals in the field of drug development. While the specific historical genesis of this compound remains elusive in publicly accessible records, its modern applications underscore its significance. This document delves into its fundamental properties, established synthetic routes, and its crucial role as a scaffold in the creation of innovative therapeutics.

Physicochemical Properties: A Foundation for Reactivity

Methyl 3-bromo-5-hydroxybenzoate, with the CAS number 192810-12-1, is a substituted aromatic ester.[1][2][3][4][5][6][7][8] Its structure, featuring a bromine atom and a hydroxyl group meta to the methyl ester, provides a unique combination of reactive sites, making it a valuable intermediate in multi-step organic syntheses. The strategic placement of these functional groups allows for selective chemical transformations, a cornerstone of modern medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 192810-12-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₇BrO₃ | [1][4] |

| Molecular Weight | 231.04 g/mol | [1][4] |

| Appearance | White to pale yellow solid | |

| Melting Point | 130-135 °C | [1] |

| Boiling Point | 331.3±22.0 °C (Predicted) | [1] |

| Density | 1.627±0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.19±0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis of Methyl 3-bromo-5-hydroxybenzoate: A Robust and Efficient Protocol

The primary and most widely cited method for the synthesis of Methyl 3-bromo-5-hydroxybenzoate is through the esterification of its carboxylic acid precursor, 3-bromo-5-hydroxybenzoic acid. This reaction is typically carried out in methanol with an acid catalyst. The causality behind this choice lies in the straightforward nature of Fischer esterification, providing high yields of the desired product under relatively mild conditions.

Experimental Protocol: Fischer Esterification of 3-bromo-5-hydroxybenzoic Acid

This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Materials:

-

3-bromo-5-hydroxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (AcCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-hydroxybenzoic acid in anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or acetyl chloride to the solution while stirring. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reaction Progression: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours, monitoring its completion by TLC. The elevated temperature increases the reaction rate, driving the equilibrium towards the product side.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. The organic layer will contain the desired methyl ester, while the aqueous layer will contain salts and any remaining methanol.

-

Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude Methyl 3-bromo-5-hydroxybenzoate.

-

Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-bromo-5-hydroxybenzoate.

Applications in Drug Discovery and Medicinal Chemistry: A Versatile Scaffold

The true value of Methyl 3-bromo-5-hydroxybenzoate lies in its utility as a versatile building block for the synthesis of complex pharmaceutical agents. The distinct reactivity of its three functional groups—the hydroxyl, the bromo, and the methyl ester—can be exploited in a controlled, stepwise manner to construct elaborate molecular architectures.

-

Orthogonal Functionalization: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Simultaneously, the phenolic hydroxyl group can be selectively protected and deprotected or used for ether and ester formation. This "orthogonal" reactivity is highly prized in medicinal chemistry for the efficient generation of compound libraries for structure-activity relationship (SAR) studies.

-

Key Intermediate in Pharmaceutical Synthesis:

-

Glucokinase Activators: This compound has been utilized as a key intermediate in the synthesis of novel allosteric activators of glucokinase, a critical enzyme in glucose metabolism and a target for type 2 diabetes therapies.

-

Complement Factor D Inhibitors: It serves as a starting material for the development of inhibitors of complement factor D, a key protease in the alternative pathway of the complement system, which is implicated in various inflammatory and autoimmune diseases.

-

S1P Receptor Modulators: Methyl 3-bromo-5-hydroxybenzoate is a building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, which are important therapeutic agents for autoimmune diseases like multiple sclerosis.

-

JAK2 Inhibitors: Research has shown its use in the preparation of potent and selective ligands for the pseudokinase domain of Janus kinase 2 (JAK2), a target in myeloproliferative neoplasms.

-

Logical Relationship Diagram: Role in Drug Discovery

Caption: Role of Methyl 3-bromo-5-hydroxybenzoate as a versatile building block in drug discovery.

Conclusion: An Enduring Legacy in Chemical Synthesis

Methyl 3-bromo-5-hydroxybenzoate exemplifies the critical role of well-designed chemical intermediates in the advancement of medicine. While the annals of its initial discovery may not be readily apparent, its impact is clearly documented in the numerous patents and research articles that rely on its unique chemical architecture. For researchers and scientists dedicated to the development of novel therapeutics, a thorough understanding of the properties, synthesis, and reactive potential of this compound is not merely academic—it is a gateway to innovation and the creation of the next generation of life-saving drugs.

References

-

192810-12-1 | Methyl 3-bromo-5-hydroxybenzoate - Alachem Co., Ltd. (n.d.). Retrieved January 3, 2026, from [Link]

-

Methyl 3-bromo-5-hydroxybenzoate - Protheragen. (n.d.). Retrieved January 3, 2026, from [Link]

-

192810-12-1 | Methyl 3-bromo-5-hydroxybenzoate - Fluoropharm. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

- 1. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]

- 2. 192810-12-1 | Methyl 3-bromo-5-hydroxybenzoate - Fluoropharm [fluoropharm.com]

- 3. CAS 192810-12-1 | 2629-9-0A | MDL MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate | SynQuest Laboratories [synquestlabs.com]

- 4. Methyl 3-bromo-5-hydroxybenzoate | 192810-12-1 | FM138034 [biosynth.com]

- 5. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 6. METHYL 5-BROMO-3-HYDROXYBENZOATE | 192810-12-1 [chemicalbook.com]

- 7. 192810-12-1 | Methyl 3-bromo-5-hydroxybenzoate - Alachem Co., Ltd. [alachem.co.jp]

- 8. CAS RN 192810-12-1 | Fisher Scientific [fishersci.ie]

A Theoretical Investigation into the Electronic Structure of Methyl 3-bromo-5-hydroxybenzoate: A Keystone for Rational Drug Design